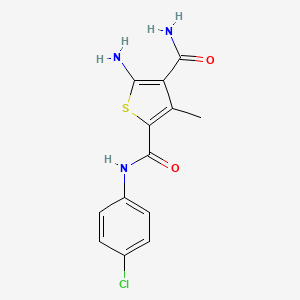
N-(2-bromo-4-nitrophenyl)-4-methylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-bromo-4-nitrophenyl)-4-methylbenzamide, also known as BNMPB, is a chemical compound that has been extensively studied for its applications in scientific research. It is a potent blocker of the chloride channel, making it a useful tool for investigating the role of chloride channels in various biological processes.
科学的研究の応用
N-(2-bromo-4-nitrophenyl)-4-methylbenzamide has been used in a variety of scientific research applications, including the study of ion channels, synaptic transmission, and neurotransmitter release. It has been shown to selectively block the chloride channels in the central nervous system, making it a useful tool for investigating the role of chloride channels in neuronal excitability and synaptic transmission. N-(2-bromo-4-nitrophenyl)-4-methylbenzamide has also been used to investigate the role of chloride channels in the regulation of insulin secretion in pancreatic beta cells.
作用機序
N-(2-bromo-4-nitrophenyl)-4-methylbenzamide acts as a potent blocker of the chloride channel, preventing the influx of chloride ions into the cell. This results in a decrease in the membrane potential, which can lead to a decrease in neuronal excitability and neurotransmitter release. The exact mechanism of action of N-(2-bromo-4-nitrophenyl)-4-methylbenzamide is not fully understood, but it is thought to bind to a specific site on the chloride channel protein, blocking the movement of chloride ions through the channel.
Biochemical and Physiological Effects:
N-(2-bromo-4-nitrophenyl)-4-methylbenzamide has been shown to have a variety of biochemical and physiological effects. It has been shown to decrease the frequency and amplitude of miniature inhibitory postsynaptic currents (mIPSCs) in neurons, indicating a decrease in synaptic transmission. N-(2-bromo-4-nitrophenyl)-4-methylbenzamide has also been shown to decrease insulin secretion in pancreatic beta cells, suggesting a role for chloride channels in the regulation of insulin secretion.
実験室実験の利点と制限
One of the major advantages of N-(2-bromo-4-nitrophenyl)-4-methylbenzamide is its selectivity for chloride channels, making it a useful tool for investigating the role of chloride channels in various biological processes. However, one of the limitations of N-(2-bromo-4-nitrophenyl)-4-methylbenzamide is its potential for off-target effects, as it may interact with other ion channels or proteins in addition to chloride channels. Additionally, the high cost and low solubility of N-(2-bromo-4-nitrophenyl)-4-methylbenzamide may limit its use in some experiments.
将来の方向性
There are several future directions for research involving N-(2-bromo-4-nitrophenyl)-4-methylbenzamide. One area of interest is the role of chloride channels in the regulation of insulin secretion, and whether N-(2-bromo-4-nitrophenyl)-4-methylbenzamide could be used as a therapeutic agent for diabetes. Another area of interest is the development of more selective chloride channel blockers, which could be used to investigate the specific roles of different types of chloride channels in various biological processes. Finally, the potential for off-target effects of N-(2-bromo-4-nitrophenyl)-4-methylbenzamide could be further investigated, and alternative methods for investigating the role of chloride channels could be explored.
合成法
N-(2-bromo-4-nitrophenyl)-4-methylbenzamide can be synthesized using a multi-step process that involves the reaction of 2-bromo-4-nitroaniline with 4-methylbenzoyl chloride in the presence of a base such as triethylamine. The resulting product is then purified using techniques such as column chromatography or recrystallization. The purity of the final product is crucial for its use in scientific research.
特性
IUPAC Name |
N-(2-bromo-4-nitrophenyl)-4-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11BrN2O3/c1-9-2-4-10(5-3-9)14(18)16-13-7-6-11(17(19)20)8-12(13)15/h2-8H,1H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEKRJYWZGVPKCV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11BrN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-bromo-4-nitrophenyl)-4-methylbenzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-(2,4-dimethoxyphenyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B4936252.png)

![3-chloro-N-(3,5-dioxo-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-en-4-yl)benzamide](/img/structure/B4936266.png)
![3-[(2-bromophenyl)amino]-1-(5-chloro-2-thienyl)-2-propen-1-one](/img/structure/B4936279.png)
![N-[4-(benzyloxy)phenyl]-2-(2,6-dimethylphenoxy)acetamide](/img/structure/B4936289.png)
![N-[2-hydroxy-3-(1-piperidinyl)propyl]-N-(4-nitrophenyl)benzenesulfonamide](/img/structure/B4936293.png)
![4-{[2-(3,5-difluorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1-(3-methoxyphenyl)-2-piperazinone](/img/structure/B4936296.png)
![1-[3-(3-ethoxyphenoxy)propoxy]-3,5-dimethylbenzene](/img/structure/B4936297.png)
![3-(4-bromophenyl)-5-[2-(trifluoromethyl)phenyl]-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2'-indene]-1',3',4,6(3H,5H)-tetrone](/img/structure/B4936301.png)
![5-(4-chlorophenyl)-N-{[(4-ethylphenyl)amino]carbonothioyl}-2-furamide](/img/structure/B4936316.png)
![N-{[2-(1-azocanyl)-3-pyridinyl]methyl}-3-(3-methyl-1H-pyrazol-1-yl)propanamide](/img/structure/B4936324.png)
![N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-4-methoxy-3-nitrobenzamide](/img/structure/B4936327.png)
![2-(4-butoxyphenyl)-5-(4-fluorophenyl)-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one](/img/structure/B4936329.png)
![(3aS*,6aR*)-3-[2-(4-methoxyphenyl)ethyl]-5-(2-pyrimidinyl)hexahydro-2H-pyrrolo[3,4-d][1,3]oxazol-2-one](/img/structure/B4936341.png)